2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one: is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with a trifluoromethyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with formamide or formamidine acetate . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone moiety to dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, 2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology and Medicine: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development. It has been studied for its anticancer, antibacterial, and antifungal activities . The compound’s ability to inhibit specific molecular targets makes it valuable in the development of targeted therapies.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and specific reactivity .
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as protein kinases and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting downstream signaling pathways . For example, it may inhibit tyrosine kinases, leading to the disruption of cell proliferation and survival pathways in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a kinase inhibitor.
Pyrrolo[2,3-b]pyridine: Known for its inhibitory activity against fibroblast growth factor receptors (FGFRs).
Thieno[2,3-d]pyrimidin-4(3H)-one: Studied for its antimycobacterial activity.
Uniqueness: 2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of compounds with specific biological activities and improved pharmacokinetic properties .
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7-13-5-4(6(15)14-7)2-1-3-12-5/h1-3H,(H,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZPQSAGWZVGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223038 | |
Record name | 2-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338739-97-2 | |
Record name | 2-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338739-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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